Elaidyl methane sulfonate
Description
Structure
2D Structure
Properties
CAS No. |
35709-09-2 |
|---|---|
Molecular Formula |
C19H38O3S |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
[(E)-octadec-9-enyl] methanesulfonate |
InChI |
InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h10-11H,3-9,12-19H2,1-2H3/b11-10+ |
InChI Key |
SFCVHVDJESFESU-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOS(=O)(=O)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C |
Other CAS No. |
35709-09-2 |
Pictograms |
Irritant |
Synonyms |
(9Z)-1-Methanesulfonate-9-octadecen-1-ol; (Z)-9-Octadecen-1-yl methanesulfonate; Oleyl methanesulfonate; cis-9-Octadecenyl Mesylate; cis-9-Octadecenyl Methanesulfonate_x000B_ |
Origin of Product |
United States |
Synthetic Methodologies for Oleyl Methanesulphonate
Esterification of Oleyl Alcohol
The primary route to synthesizing oleyl methanesulphonate is the esterification of oleyl alcohol, a long-chain unsaturated fatty alcohol. uantwerpen.beresearchgate.net This reaction, known as mesylation, converts the alcohol into a methanesulfonate (B1217627) ester. The process is foundational in organic synthesis, often used to activate the hydroxyl group for subsequent nucleophilic substitution reactions. Two principal reagents are employed for this transformation: methanesulfonic anhydride (B1165640) and methanesulfonyl chloride. commonorganicchemistry.comwikipedia.org
One effective method for the synthesis of oleyl methanesulphonate involves the use of methanesulfonic anhydride ((Ms₂)O). uantwerpen.be This reagent is often preferred as it precludes the formation of alkyl chloride impurities, which can be a side product when using methanesulfonyl chloride. commonorganicchemistry.comwikipedia.org
The synthesis is typically carried out in an aprotic solvent, such as toluene, to dissolve the reagents. uantwerpen.be Methanesulfonic anhydride is first dissolved in the solvent. In a separate vessel, oleyl alcohol is dissolved in pyridine (B92270), which acts as a catalyst or activator for the esterification process. uantwerpen.be The oleyl alcohol-pyridine solution is then introduced to the anhydride solution to initiate the reaction, leading to the formation of oleyl methanesulphonate. uantwerpen.be The use of methanesulfonic anhydride is a well-established method for the mesylation of various alcohols. wikipedia.org
A more common and widely documented method for preparing oleyl methanesulphonate utilizes methanesulfonyl chloride (MsCl) as the mesylating agent. chemicalbook.com This reaction is generally performed in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) gas generated as a byproduct. commonorganicchemistry.comgoogle.comgoogle.com
A typical laboratory procedure involves dissolving oleyl alcohol in a solvent system composed of a dry, inert solvent like chloroform (B151607) and a base like dry pyridine. chemicalbook.com The solution is cooled, often in an ice bath, to control the exothermic reaction. Methanesulfonyl chloride, dissolved in the same inert solvent, is then added dropwise to the cooled oleyl alcohol solution. chemicalbook.com After the addition is complete, the reaction mixture is typically allowed to stir for several hours at room temperature to ensure the reaction goes to completion. chemicalbook.com
Optimized Reaction Conditions and Yield Considerations
Achieving a high yield and purity of oleyl methanesulphonate requires careful control over reaction conditions. Optimization of parameters such as solvent choice, temperature, reactant stoichiometry, and purification methods is crucial.
Research has shown that specific conditions can lead to high conversion rates. For instance, a documented synthesis using methanesulfonyl chloride reports a yield of 90%. chemicalbook.com The key parameters from this high-yield synthesis are summarized below.
| Parameter | Condition | Purpose | Source |
| Reactant 1 | Oleyl Alcohol | Starting material with the hydroxyl group. | chemicalbook.com |
| Reactant 2 | Methanesulfonyl Chloride | Mesylating agent. | chemicalbook.com |
| Base/Solvent | Pyridine | Acts as a base to neutralize HCl byproduct and can serve as a solvent. | commonorganicchemistry.comchemicalbook.com |
| Solvent | Chloroform (freshly distilled) | Inert solvent to dissolve reactants. | chemicalbook.com |
| Temperature | Cooled in an ice bath during addition, then room temperature. | To control the initial exothermic reaction and then allow it to proceed to completion. | chemicalbook.com |
| Reaction Time | 4 hours post-addition | To ensure complete conversion of the alcohol to the mesylate. | chemicalbook.com |
| Work-up | Washing with cold dilute HCl and NaHCO₃ solution. | To remove excess pyridine and unreacted reagents. | chemicalbook.com |
| Purification | Crystallization from absolute ethanol (B145695) at -20°C. | To isolate the pure product, resulting in long needle-like crystals. | chemicalbook.com |
| Reported Yield | 90% | The efficiency of the optimized reaction. | chemicalbook.com |
The work-up procedure is critical for isolating a pure product. It typically involves washing the organic layer with a dilute acid (like HCl) to remove the basic catalyst (e.g., pyridine) and then with a dilute base (like sodium bicarbonate) to remove any remaining acidic impurities. chemicalbook.com The final product is then dried over an anhydrous salt, such as sodium sulfate, before the solvent is evaporated. chemicalbook.com Final purification by crystallization at low temperatures yields pure oleyl methanesulphonate. chemicalbook.com
Analytical Approaches for Synthetic Validation in Research (excluding specific data)
To confirm the successful synthesis and purity of oleyl methanesulphonate, researchers employ a suite of analytical techniques. These methods validate the structure and assess the purity of the final compound without providing specific quantitative data in this context.
| Analytical Technique | Purpose in Validation | Source(s) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | (¹H and ¹³C NMR) is used to elucidate the molecular structure, confirming the presence of the oleyl chain and the methyl group of the mesylate, and verifying their connectivity through the ester linkage. | rsc.org |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, which helps to confirm the elemental composition and molecular formula. | rsc.org |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups in the molecule, particularly the characteristic strong absorption bands corresponding to the sulfonyl group (S=O) of the methanesulfonate ester. | researchgate.net |
| Chromatographic Methods (TLC, GC, HPLC) | Thin-Layer Chromatography (TLC) is used to monitor the progress of the reaction. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to assess the purity of the final product. | uantwerpen.beikm.org.myamericanpharmaceuticalreview.com |
| Thermal Analysis (TGA, DSC) | Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability and melting point of the synthesized compound, which are important physical properties for characterization. | researchgate.netslideshare.netscirp.org |
These analytical methods, when used in combination, provide comprehensive evidence for the structural identity and purity of the synthesized oleyl methanesulphonate, which is a standard practice in synthetic chemistry research.
Reactivity and Transformation Pathways of Oleyl Methanesulphonate
Nucleophilic Substitution Reactions
The primary mode of reactivity for oleyl methanesulphonate is nucleophilic substitution, where the mesylate anion is displaced by a nucleophile. The high stability of the resulting methanesulphonate anion, the conjugate base of the strong acid methanesulphonic acid, drives these reactions forward. mmcmodinagar.ac.inbeilstein-journals.org This reactivity allows for the facile introduction of the long, unsaturated C18 oleyl chain into various molecular scaffolds.
One of the most significant applications of oleyl methanesulphonate is in the synthesis of ethers. In these reactions, an alcohol or alkoxide acts as the nucleophile, attacking the electrophilic carbon of the oleyl group and displacing the mesylate to form an ether linkage (C-O-C).
Oleyl methanesulphonate is a key reagent in the synthesis of long-chain glyceryl ethers, which are important lipid analogues. These syntheses involve the alkylation of glycerol-derived nucleophiles.
Mono- and Dialkyl Glyceryl Ethers: Starting with protected glycerol (B35011) derivatives, such as (R)-4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane (also known as (R)-solketal), the alkoxide can be generated using a strong base like sodium hydride (NaH). Subsequent reaction with oleyl methanesulphonate yields the protected mono-oleyl glyceryl ether. msu.edunottingham.ac.uk Further synthetic steps can lead to di- or tri-substituted ethers. For example, the alkylation of 1-glyceryl monoalkyl ethers with alkyl methanesulphonates has been used to produce dialkyl glyceryl ethers. wikipedia.org
Trialkyl Glyceryl Ethers: The synthesis of symmetrical and unsymmetrical trialkyl glyceryl ethers can be achieved using oleyl methanesulphonate. For instance, glyceryl trioleyl ether was synthesized in high yield (96%) via the alkylation of 2-O-oleyl glycerol with oleyl methanesulphonate. wikipedia.org This demonstrates the efficiency of the mesylate as a leaving group in forming sterically demanding ether linkages.
The table below summarizes representative conditions for these transformations.
| Starting Material | Reagent | Product Type | Yield | Reference |
| 2-O-Oleyl glycerol | Oleyl methanesulphonate | Trialkyl glyceryl ether | 96% | wikipedia.org |
| (R)-Solketal | Oleyl methanesulphonate, NaH | Protected Monoalkyl glyceryl ether | 58% | nottingham.ac.uk |
| 1-Glyceryl monoalkyl ethers | Alkyl methanesulphonates | Dialkyl glyceryl ethers | ~40% | wikipedia.org |
Beyond glycerol derivatives, oleyl methanesulphonate is used to synthesize a variety of other ethers. A notable example is the synthesis of dioleyl ether. This reaction can be performed by reacting oleyl alcohol with oleyl methanesulphonate, where the alcohol acts as the nucleophile. askthenerd.com The procedure is analogous to Williamson ether synthesis but uses an alkyl sulphonate instead of an alkyl halide. askthenerd.com
Furthermore, mesylates derived from oleyl alcohol are employed in nickel-catalyzed cross-electrophile coupling reactions, affording complex products that incorporate the oleyl ether moiety. masterorganicchemistry.com
| Nucleophile | Reagent | Product | Yield | Reference |
| Oleyl alcohol | Oleyl methanesulphonate | Dioleyl ether | 43% | askthenerd.com |
The versatile nature of the mesylate leaving group allows for its displacement by a wide array of nucleophiles, not limited to oxygen-based ones. This provides a pathway to various functionalized oleyl derivatives.
Displacement by Halides: Oleyl methanesulphonate can be converted into oleyl halides through reaction with halide salts. For example, reaction with lithium bromide (LiBr) can transform a mesylate into the corresponding bromide. msu.edu Similarly, the use of sodium iodide (NaI) can facilitate a mesylate/iodide exchange, which is a key step in certain nickel-catalyzed coupling reactions. masterorganicchemistry.com
Displacement by Other Nucleophiles: Other strong nucleophiles can readily displace the mesylate group. A common transformation is the reaction with sodium azide (B81097) (NaN₃) in a solvent like dimethylformamide (DMF) to produce oleyl azide. ic.ac.uk This reaction is a standard procedure for introducing an azide group, which can then be used in further transformations like click chemistry or reduction to an amine. Similarly, nucleophiles such as thiols (to form thioethers) and cyanide can be used. mmcmodinagar.ac.incsbsju.edu
| Nucleophile | Reagent | Product | Reference |
| Bromide (Br⁻) | Lithium Bromide (LiBr) | Oleyl Bromide | msu.edu |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Oleyl Azide | ic.ac.uk |
| Iodide (I⁻) | Sodium Iodide (NaI) | Oleyl Iodide | masterorganicchemistry.com |
| Phenols/Mercaptans | Ar-OH / R-SH | Aryl Oleyl Ethers / Oleyl Thioethers | csbsju.edu |
Etherification Reactions
Alkylation of Carbon Nucleophiles
Oleyl methanesulphonate serves as an effective alkylating agent for carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds. This is a crucial transformation for extending carbon chains and building complex molecular architectures. The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophilic carbon attacks the electrophilic C1 of the oleyl group.
A primary class of carbon nucleophiles used in these reactions are enolates, which are generated from carbonyl compounds like ketones or esters. To form the enolate, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used to ensure complete deprotonation of the α-carbon. The resulting enolate anion then attacks the oleyl methanesulphonate, attaching the oleyl group to the α-carbon of the original carbonyl compound. This methodology allows for the synthesis of long-chain modified ketones and esters.
While specific examples detailing the alkylation of enolates with oleyl methanesulphonate are part of broader synthetic strategies, the general principle is well-established for alkyl sulphonate esters. The reaction is subject to the typical constraints of Sₙ2 reactions, working best with unhindered carbon centers.
Role as an Electrophile in Organic Transformations
In all the aforementioned reactions, oleyl methanesulphonate functions as a potent electrophile. An electrophile is a species that accepts an electron pair to form a new covalent bond. The electrophilic nature of oleyl methanesulphonate is centered on the C1 carbon atom, which is bonded to the highly electron-withdrawing methanesulphonate group (-OSO₂CH₃).
The sulphur atom in the mesylate group is in a high oxidation state and is bonded to three electronegative oxygen atoms. This creates a significant partial positive charge on the sulphur and, through inductive effects, strongly withdraws electron density from the C1 carbon of the oleyl chain. This polarization makes the C1 carbon electron-deficient and thus highly susceptible to attack by electron-rich species (nucleophiles). beilstein-journals.org
Upon attack by a nucleophile, the carbon-oxygen bond of the ester cleaves, and the methanesulphonate anion departs. The stability of the departing mesylate anion is a key factor in its effectiveness as a leaving group. beilstein-journals.org It is the conjugate base of a very strong acid (methanesulphonic acid, pKa ≈ -1.9), meaning it is a very weak base and a stable, independent species in solution. This thermodynamic stability provides a strong driving force for the nucleophilic substitution reaction. wikipedia.org
Mechanistic Investigations of Oleyl Methanesulphonate Reactions
Elucidation of SN1 and SN2 Reaction Pathways in Long-Chain Systems
Nucleophilic substitution reactions are fundamental in organic chemistry, proceeding primarily through two distinct mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The pathway taken by a long-chain system like oleyl methanesulphonate is influenced by several factors, most notably the structure of the electrophile.
The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This concerted mechanism is favored for primary and, to a lesser extent, secondary substrates due to lower steric hindrance around the reaction center. youtube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com For an SN2 reaction to occur, the nucleophile must approach from the backside of the carbon-leaving group bond, leading to an inversion of stereochemical configuration. libretexts.org
Conversely, the SN1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. uky.eduucsd.edu This initial step is the rate-determining step and is unimolecular, meaning its rate depends only on the concentration of the substrate. youtube.com The stability of the resulting carbocation is a critical factor; tertiary carbocations are more stable than secondary, which are more stable than primary carbocations. chemistrysteps.com Therefore, substrates that can form stable carbocations, such as tertiary and some secondary alkyl halides, are more likely to undergo SN1 reactions. youtube.comsaskoer.ca The planar geometry of the carbocation intermediate allows the nucleophile to attack from either face, which can lead to a mixture of stereoisomeric products. uky.eduucsd.edu
In the context of oleyl methanesulphonate, the secondary nature of the carbon atom bonded to the methanesulphonate group suggests that both SN1 and SN2 pathways are possible. The long oleyl chain can introduce significant steric hindrance, which would generally disfavor the SN2 pathway. However, the stability of a secondary carbocation might not be sufficient to strongly favor an SN1 pathway under all conditions. Some reactions may exist on a continuum between pure SN1 and SN2 pathways. uky.edu
Table 1: Comparison of SN1 and SN2 Reaction Pathways
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Molecularity | Unimolecular (rate = k[Substrate]) | Bimolecular (rate = k[Substrate][Nucleophile]) |
| Reaction Steps | Two steps (leaving group departs, then nucleophile attacks) | One step (concerted attack and departure) |
| Intermediate | Carbocation | None (a transition state) |
| Substrate Preference | Tertiary > Secondary | Primary > Secondary |
| Stereochemistry | Racemization or mixture of stereoisomers | Inversion of configuration |
| Solvent Preference | Polar protic | Polar aprotic |
| Nucleophile Strength | Weak nucleophiles are effective | Strong nucleophiles are required |
Analysis of Stereochemical Outcomes in Transformations
The stereochemical outcome of a nucleophilic substitution reaction is a direct consequence of the reaction mechanism.
In an SN2 reaction , the backside attack of the nucleophile forces the molecule to essentially turn inside out, resulting in a predictable inversion of configuration at the chiral center. libretexts.orgochemtutor.com This stereospecificity is a hallmark of the SN2 pathway.
In contrast, an SN1 reaction proceeds through a planar carbocation intermediate. chemistrysteps.com This planarity allows the incoming nucleophile to attack from either the front side (retention of configuration) or the back side (inversion of configuration) with roughly equal probability. ucsd.edu This typically leads to racemization , the formation of a nearly 50:50 mixture of two enantiomeric products if the reaction occurs at a chiral center. uky.eduucsd.edu However, in some cases, a slight excess of the inversion product may be observed due to the leaving group partially shielding the front face of the carbocation. utexas.edu
For oleyl methanesulphonate, if a reaction proceeds via a pure SN2 mechanism, a complete inversion of the stereocenter would be expected. If the reaction follows a pure SN1 pathway, a racemic mixture of the products would be the likely outcome. saskoer.ca It is also possible for reactions to proceed through a mixed-mechanism pathway, resulting in a product mixture with an excess of one enantiomer but not complete inversion. saskoer.ca Some reactions can also proceed with retention of configuration through a less common SNi (Substitution Nucleophilic Internal) mechanism, where the nucleophile is delivered from the same side as the leaving group. mugberiagangadharmahavidyalaya.ac.in
Computational Chemistry Approaches to Reaction Mechanism Understanding
Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms. rsc.orguib.no These theoretical calculations allow for the detailed study of reaction pathways, including the structures of intermediates and transition states, and the energetics of each step. rsc.org
For long-chain systems like oleyl methanesulphonate, molecular dynamics simulations can provide insights into the conformational behavior of the molecule in different solvents and how this affects reactivity. researchgate.netnih.gov For instance, simulations can show how the long alkyl chain might fold or extend in a particular solvent, influencing steric hindrance at the reaction center. uantwerpen.be
Computational studies can also be used to predict the pKa values of related compounds, which can be important for understanding reactivity. tandfonline.com Furthermore, by calculating the energy barriers for different potential pathways (e.g., SN1 vs. SN2), computational models can help predict which mechanism is more likely under a given set of conditions. rsc.org These theoretical findings, when correlated with experimental results, provide a powerful, synergistic approach to understanding complex reaction mechanisms. rsc.org For example, DFT calculations have been used to investigate the mechanism of β-alkylation reactions involving sulfonate compounds, detailing the catalytic cycle and the influence of byproducts like water on the reaction energetics. rsc.org
Synthesis and Applications of Oleyl Methanesulphonate Derivatives and Analogues in Research
Derivatization at the Oleyl Alkene Moiety
The alkene functional group in the oleyl chain of oleyl methanesulphonate offers a prime site for chemical modification, allowing for the introduction of new functionalities and the construction of unique molecular architectures. Various synthetic strategies have been employed to derivatize this internal double bond.
One significant method is olefin metathesis . Specifically, cross-metathesis of oleyl derivatives, such as oleyl alcohol, with other olefins like methyl acrylate (B77674) can produce α,ω-difunctional monomers. researchgate.net For this reaction to be efficient and selective, protection of the alcohol group is often a necessary step to reduce the required catalyst loading and achieve high conversion rates. researchgate.net This approach transforms the simple hydrocarbon chain into a bifunctional molecule, opening pathways to new polymers and other materials.
Another approach involves the functionalization via boron intermediates . The hydroboration-isomerization of long-chain olefins can be used to shift the mid-chain double bond to the terminal position, creating α,ω-bifunctional compounds from readily available unsaturated fatty acid derivatives. uantwerpen.be Apolar solvents have been found to significantly improve the conversion and reaction kinetics of this process for long-chain molecules. uantwerpen.be
Ozonolysis represents a classic method for cleaving the double bond. The synthesis of long-chain unsaturated dialkyl ethers followed by the ozonolysis of the alkene moiety can yield long-chain α,ω-bifunctional compounds, providing an alternative to hydroboration-isomerization. uantwerpen.be
Furthermore, modern catalytic systems enable other transformations. For instance, visible-light mediated photocatalysis with copper catalysts can facilitate the addition of aryl radicals across the alkene, allowing for the synthesis of complex β-arylethylamine scaffolds from simple alkenes, aryl electrophiles, and an azide (B81097) source. domainex.co.uk Such methods demonstrate the potential for direct and complex functionalization of the oleyl chain's double bond.
Table 1: Methods for Derivatization at the Oleyl Alkene Moiety
| Method | Description | Potential Products | Reference |
|---|---|---|---|
| Cross-Metathesis | Reaction with another olefin (e.g., methyl acrylate) using a ruthenium catalyst to exchange alkylidene groups. | α,ω-Difunctional monomers, new unsaturated compounds. | researchgate.net |
| Hydroboration-Isomerization | Shifts the internal double bond to a terminal position via boron intermediates, followed by oxidation or other transformations. | α,ω-Bifunctional molecules (e.g., diols, dicarboxylic acids). | uantwerpen.be |
| Ozonolysis | Cleavage of the double bond to form carbonyl compounds (aldehydes, ketones) or carboxylic acids upon workup. | Aldehydes, carboxylic acids (e.g., nonanal, azelaic acid). | uantwerpen.be |
| Photocatalytic Arylation | Copper-catalyzed, visible-light mediated three-component reaction to add an aryl group and an amine precursor across the double bond. | β-Arylethylamine derivatives. | domainex.co.uk |
Oleyl Methanesulphonate as a Precursor to Bioactive-Oriented Molecules (In Vitro Mechanistic Studies Focus)
The dual functionality of oleyl methanesulphonate makes it an excellent starting material for the synthesis of molecules designed to interact with biological systems. The long oleyl chain can mimic natural lipids, facilitating entry into or interaction with cellular membranes and enzyme active sites, while the reactive mesylate group allows for the attachment of various pharmacophores or reporter groups. The focus of such research is often on understanding the mechanisms of interaction at a molecular level through in vitro studies. mdpi.comnih.gov
Oleylphosphonates are analogues of oleates where the carboxylate group is replaced by a phosphonate (B1237965) group. These compounds are of interest as potential enzyme inhibitors. The synthesis of dialkyl oleylphosphonates can be achieved from oleyl methanesulphonate via the Michaelis-Arbuzov reaction. googleapis.com
In this reaction, the oleyl methanesulphonate is treated with a trialkyl phosphite (B83602), such as triethyl phosphite. The phosphorus atom of the phosphite acts as a nucleophile, attacking the carbon atom bearing the methanesulphonate group in an SN2 reaction. The mesylate, being an excellent leaving group, is displaced. chemistrysteps.com The resulting intermediate, a phosphonium (B103445) salt, then undergoes a dealkylation step, typically through the attack of the displaced mesylate anion on one of the alkyl groups of the phosphite, to yield the stable dialkyl oleylphosphonate and a methyl alkyl ether byproduct. This method provides a direct route to convert the alcohol functionality (via the mesylate) into a stable phosphonate group. googleapis.comgoogle.com
Phosphonates can act as effective transition-state analogue inhibitors for hydrolase enzymes, such as lipases. biomolther.org Lipases are serine hydrolases that catalyze the breakdown of triglycerides. nih.govnih.gov Their catalytic mechanism involves the formation of a tetrahedral acyl-enzyme intermediate with a crucial serine residue in the active site. rsc.org
An oleylphosphonate molecule is designed to mimic a natural fatty acid substrate. The long, hydrophobic oleyl chain facilitates recognition and binding within the hydrophobic active site of a lipase. nih.gov Once positioned, the electrophilic phosphorus atom of the phosphonate group is attacked by the nucleophilic hydroxyl group of the active site serine. Unlike a natural ester substrate which forms a transient acyl-enzyme intermediate, the phosphonate forms a stable, covalent phosphonyl-enzyme adduct. biomolther.org This effectively sequesters the enzyme, leading to time-dependent, often irreversible inhibition.
The study of these interactions provides valuable mechanistic insights. nih.gov Techniques such as Attenuated Total Reflection Fourier-transform Infrared (ATR-FTIR) spectroscopy can be used to observe the formation of the covalent bond between the inhibitor and the enzyme in real-time. rsc.org Computational methods, including Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) models, allow for the detailed analysis of the binding mode and the transition state of the reaction, revealing the specific interactions that stabilize the inhibitor within the active site. nih.govpku.edu.cn Such in vitro mechanistic studies are crucial for the rational design of more potent and selective enzyme inhibitors. biomolther.orgfrontiersin.org
Structure-Reactivity Relationships of Long-Chain Alkyl Methanesulfonates
The reactivity of alkyl methanesulfonates is primarily dictated by the properties of the methanesulfonate (B1217627) (mesylate) group and the nature of the attached alkyl chain. libretexts.orgmsu.edu The mesylate anion is a very stable species due to resonance delocalization of the negative charge across the three oxygen atoms, making it an excellent leaving group in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. chemistrysteps.comlibretexts.org
For a long-chain primary alkyl methanesulfonate like oleyl methanesulphonate, the principal reaction site for substitution is the α-carbon bonded to the oxygen atom. This carbon is highly susceptible to attack by nucleophiles in an SN2 mechanism. chemistrysteps.com The conversion of an alcohol to a mesylate is a key advantage in stereospecific synthesis because the C-O bond of the alcohol is not broken during the formation of the mesylate, meaning the stereochemistry at the α-carbon is retained. libretexts.orglibretexts.org
Steric Hindrance: While the reactive center is at the end of the chain, the long, flexible chain can create steric hindrance, potentially slowing reactions with very bulky nucleophiles.
Solubility: The long hydrophobic chain dictates the molecule's solubility, making it soluble in nonpolar organic solvents and insoluble in water. This influences the choice of reaction medium.
Intramolecular Reactions: The length of the chain can, in some cases, allow for intramolecular reactions where a functional group on the chain reacts with the mesylate-bearing carbon.
Reactivity of the Chain: The long alkyl chain itself contains numerous C-H bonds. Studies on the oxidation kinetics of long-chain alkyl sulfates have shown a positive linear correlation between the reaction rate constant and the number of carbon atoms. This is attributed to the increased number of abstractable hydrogen atoms along the chain, making the molecule more susceptible to radical-initiated reactions. acs.org The sulfur-containing functional group has a strong electron-withdrawing effect, which can influence the reactivity of adjacent C-H bonds. acs.orgfiveable.me
Table 2: Factors Influencing Reactivity of Long-Chain Alkyl Methanesulfonates
| Factor | Influence on Reactivity | Reference |
|---|---|---|
| Mesylate Group | Excellent leaving group due to resonance stabilization; promotes SN2/SN1 reactions. | chemistrysteps.commsu.edumasterorganicchemistry.com |
| Stereochemistry | Formation from alcohol occurs with retention of configuration at the α-carbon. | libretexts.orglibretexts.org |
| Chain Length | Increases the number of abstractable C-H bonds, enhancing susceptibility to radical reactions. | acs.org |
| Physical Properties | Dictates solubility in nonpolar solvents and can introduce steric effects. | fiveable.mescience.gov |
Preparation of Isotopically Labeled Oleyl Derivatives
Isotopically labeled compounds, particularly with deuterium (B1214612) (²H or D), are indispensable tools in research for tracing metabolic pathways, determining reaction mechanisms, and as standards in mass spectrometry. ansto.gov.au They are also crucial in neutron scattering experiments to study the structure and dynamics of lipids and membranes. europa.eu The preparation of isotopically labeled oleyl methanesulphonate typically involves the synthesis of a labeled precursor, such as deuterated oleyl alcohol, followed by mesylation. patentinspiration.comgoogle.com
A common strategy for producing perdeuterated (fully deuterated) oleyl derivatives does not involve direct H/D exchange on oleic acid, which is challenging. europa.eu Instead, a convergent synthesis approach is used:
Precursor Deuteration: Shorter, saturated precursors like azelaic acid and nonanoic acid are subjected to metal-catalyzed hydrothermal H/D exchange reactions using heavy water (D₂O) as the deuterium source. This process effectively replaces all non-exchangeable hydrogen atoms with deuterium. ansto.gov.au
Chain Coupling: The two deuterated saturated chains are then chemically coupled to form the full C18 chain of oleic acid with a cis-double bond at the C9 position. ansto.gov.au
Conversion to Labeled Oleyl Alcohol: The resulting deuterated oleic acid can be reduced to the corresponding deuterated oleyl alcohol using a reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) to maintain the isotopic purity.
Mesylation: Finally, the deuterated oleyl alcohol is reacted with methanesulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the target isotopically labeled oleyl methanesulphonate. libretexts.org
This multi-step approach allows for the production of gram quantities of highly deuterated oleyl derivatives with high isotopic purity. ansto.gov.au Enzyme-assisted methods are also being developed to produce highly pure, chain-deuterated complex lipids like phospholipids (B1166683) from these labeled precursors. nih.gov
Table 3: Synthetic Route to Isotopically Labeled Oleyl Methanesulphonate
| Step | Description | Key Reagents | Reference |
|---|---|---|---|
| 1. Precursor Deuteration | H/D exchange on shorter saturated acids. | Azelaic acid, Nonanoic acid, D₂O, Metal catalyst (e.g., Pt/C). | ansto.gov.aueuropa.eu |
| 2. Chain Coupling | Wittig reaction or other coupling methods to form the C18 chain. | Deuterated precursors. | ansto.gov.au |
| 3. Reduction to Alcohol | Reduction of the deuterated oleic acid (or its ester). | LiAlD₄, THF. | ansto.gov.au |
| 4. Mesylation | Conversion of the deuterated alcohol to the mesylate. | Methanesulfonyl chloride, Pyridine. | libretexts.org |
Emerging Research Frontiers and Future Perspectives
Integration with Sustainable and Green Chemistry Methodologies
Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of oleyl methanesulfonate (B1217627) is well-suited for integration with these methodologies, from the choice of raw materials to the reaction conditions.
Central to this green approach is the use of renewable feedstocks. yale.edumsu.edu The "oleyl" component of the molecule is derived from oleyl alcohol, which can be sourced from a variety of natural fats and oils. abiosus.org These biological sources, such as canola oil, soybean oil, used cooking oil, and tallow, are renewable alternatives to depleting fossil fuels. montanarenewables.comargusmedia.comargusmedia.com The utilization of byproducts from other industries, like distillers corn oil from ethanol (B145695) production, further enhances the sustainability of the feedstock supply chain. montanarenewables.com
The methanesulfonate group is typically introduced using a derivative of methanesulfonic acid (MSA). MSA is recognized as a potentially green acid catalyst for various reactions, including esterification. researchgate.net It is noted for being less corrosive and toxic compared to traditional mineral acids like sulfuric acid. researchgate.netacs.org Furthermore, sulfonated carbon-based catalysts, which can be prepared using MSA, are being developed as environmentally benign options for esterification processes. nih.gov
The application of green chemistry principles to the synthesis and use of oleyl methanesulfonate is a key area of future research, focusing on maximizing efficiency and minimizing environmental impact.
| Safer Solvents and Auxiliaries | The use of hazardous organic solvents should be minimized or replaced with greener alternatives where possible. rjpn.org |
Development of Novel Catalytic Systems for Oleyl Methanesulphonate Transformations
Future advancements in the synthesis and subsequent reactions of oleyl methanesulfonate will heavily rely on the development of novel and more efficient catalytic systems. While traditional synthesis may use stoichiometric reagents, a key principle of green chemistry is the use of catalytic reagents to improve efficiency and reduce waste. instituteofsustainabilitystudies.com
Research is ongoing into various catalytic approaches for esterification and sulfonation reactions, which are central to forming sulfonate esters. This includes both homogeneous and heterogeneous systems. Methanesulfonic acid itself has prospective applications in catalysis. researchgate.net Novel catalysts, such as sulfonated carbon-based materials derived from biomass, have shown high thermal stability and catalytic activity in the esterification of fatty acids. nih.gov For example, a catalyst prepared by sulfonating carbonized lignin (B12514952) with MSA demonstrated superior performance compared to one made with sulfuric acid. nih.gov
The development of heterogeneous catalysts is particularly promising. These solid catalysts can be easily separated from the reaction mixture, simplifying purification and allowing the catalyst to be recycled and reused, which is both economically and environmentally beneficial. Areas of exploration include sulfonic-functionalized silica (B1680970) materials and solid superacid catalysts. researchgate.net The goal is to design robust, highly selective, and reusable catalysts that can facilitate the transformation of oleyl methanesulfonate or its precursors under mild conditions.
Table 2: Potential Catalytic Systems for Sulfonate Ester Transformations
| Catalyst Type | Description | Potential Advantages |
|---|---|---|
| Methanesulfonic Acid (MSA) | A strong acid that can act as a catalyst for reactions like alkylation and esterification. researchgate.netacs.org | Less corrosive and toxic than traditional mineral acids; can be separated and reused. acs.org |
| Sulfonated Carbon Catalysts | Heterogeneous catalysts made by sulfonating carbonized biomass (e.g., lignin). nih.gov | Environmentally benign, high thermal stability, reusable. nih.gov |
| Sulfonic Functionalized Silica | Solid acid catalysts where sulfonic groups are anchored to a silica matrix. researchgate.net | High surface area, potential for high catalytic activity and stability. |
| Zeolites | Microporous aluminosilicate (B74896) minerals that can be used as solid acid catalysts. researchgate.net | Shape selectivity, high thermal stability. |
Advanced Spectroscopic and Analytical Techniques for In-Situ Reaction Monitoring
To optimize the synthesis of oleyl methanesulfonate, a detailed understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for gaining these insights. spectroscopyonline.com Techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are particularly powerful for observing chemical transformations as they happen directly within the reaction vessel. irdg.org
Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a highly effective method for monitoring liquid-phase reactions. mt.com An immersion probe can be placed directly into the reactor, allowing for continuous data collection. scielo.org.co For the synthesis of oleyl methanesulfonate from oleyl alcohol, this technique could be used to track the decrease of the alcohol's O-H and C-OH group signals and the simultaneous increase of the ester's -COOR group band, providing a real-time profile of the reaction's progress. scielo.org.coirdg.org
Raman spectroscopy offers complementary information. nih.govspectroscopyonline.com It is particularly advantageous for monitoring reactions in aqueous media, as the Raman signal for water is weak, and for analyzing reactions through glass windows in high-pressure or high-temperature reactors. mt.com The combination of FT-IR and Raman can provide a more complete picture of the reacting system, with IR being sensitive to polar functional groups involved in the reaction and Raman providing information about the catalyst surface or non-polar bonds. spectroscopyonline.com
Table 3: Comparison of Spectroscopic Techniques for In-Situ Monitoring
| Technique | Principle | Advantages for Oleyl Methanesulphonate Synthesis | Limitations |
|---|---|---|---|
| ATR-FTIR Spectroscopy | Measures the absorption of infrared radiation by molecules. mt.com | Excellent for monitoring functional group changes (e.g., -OH disappearance, C-O-S formation) in the liquid phase; unaffected by bubbles or solid particles. mt.comscielo.org.co | Water is a strong IR absorber, which can be problematic in aqueous systems, though ATR mitigates this. mt.com |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. nih.gov | Weak interference from water, allowing for monitoring in aqueous solutions; can be used non-invasively through glass reactor walls. irdg.orgmt.com | Can be affected by fluorescence from reactants or impurities; may require more powerful lasers. irdg.org |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Can provide concentration profiles for all components, including reactants, products, and catalysts; highly sensitive to impurities. nih.gov | Typically requires extracting a sample from the reactor (on-line), which may perturb the reaction. spectroscopyonline.comnih.gov |
Theoretical Prediction and Design of New Oleyl Methanesulphonate-Mediated Syntheses
Computational chemistry and theoretical modeling represent a significant frontier in chemical research, offering the potential to predict reaction outcomes and design novel synthetic pathways from first principles. For oleyl methanesulfonate, these tools can be used to understand its reactivity and to explore its potential use in new chemical transformations.
Detailed computational studies have been performed on the hydrolysis mechanisms of sulfonate esters, using quantum mechanics (QM) and other models to determine whether reactions proceed through concerted or stepwise pathways. acs.orgnih.gov Such studies help to elucidate the nature of transition states and the stability of potential intermediates, providing fundamental insights that can guide the design of new reactions. rsc.org By applying these computational methods to oleyl methanesulfonate, researchers can predict its behavior with various nucleophiles and under different conditions.
Beyond mechanistic studies, emerging approaches involve the use of machine learning and graph-based networks to predict entire reaction pathways. nih.govnih.gov These models can be built from extensive thermochemical data and use algorithms to identify the most likely sequences of reactions to form a target product or to predict the products of a given set of reactants. nih.govchemrxiv.org The application of such predictive technologies could accelerate the discovery of new, efficient syntheses where oleyl methanesulfonate serves as a key intermediate, enabling "synthesis by design" and reducing the need for extensive empirical experimentation. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing Oleyl methanesulphonate, and how can reaction efficiency be validated?
- Methodological Answer : Oleyl methanesulphonate can be synthesized via esterification reactions under controlled conditions. Solvent-free systems using lipase catalysis (e.g., immobilized Candida antarctica lipase B) are effective for minimizing byproducts . Reaction efficiency is validated by monitoring conversion rates using gas chromatography-mass spectrometry (GC/MS) or nuclear magnetic resonance (NMR) spectroscopy. Quantify unreacted oleyl alcohol and methanesulfonic acid derivatives to assess purity (>99%) .
Q. What safety protocols are critical when handling Oleyl methanesulphonate in laboratory settings?
- Methodological Answer : Use OSHA-compliant chemical safety goggles and nitrile gloves inspected for integrity before use. Avoid skin contact by employing proper glove removal techniques, and dispose of contaminated gloves as hazardous waste . For spills, neutralize with inert adsorbents (e.g., vermiculite) and ventilate the area. Maintain a safety data sheet (SDS) referencing GHS-compliant hazard classifications .
Q. Which analytical techniques are most suitable for characterizing Oleyl methanesulphonate’s structural and thermal properties?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., sulfonate C-S-O vibrations at 1170–1120 cm⁻¹). Differential scanning calorimetry (DSC) measures thermal stability, with decomposition onset temperatures typically >200°C. High-performance liquid chromatography (HPLC) with UV detection at 210 nm quantifies purity .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize Oleyl methanesulphonate synthesis parameters such as temperature and enzyme loading?
- Methodological Answer : Apply a central composite rotatable design (CCRD) with four factors: temperature (40–80°C), reaction time (4–24 hrs), enzyme loading (5–15 wt%), and agitation speed (200–600 rpm). Use ANOVA to fit a quadratic model, validating predictions via residual analysis. For example, a 65°C, 18 hr reaction with 12% enzyme loading yielded 92% conversion in a solvent-free system .
Q. How does hydrogen bonding in Oleyl methanesulphonate influence its oxidative stability, and how can this be experimentally quantified?
- Methodological Answer : Hydrogen bond energy (HBE) between the sulfonate group and adjacent hydroperoxides determines oxidative stability. Measure HBE via infrared spectroscopy using the van’t Hoff equation, correlating absorption shifts (Δν) with bond strength. Oleyl methanesulphonate’s lower HBE (<25 kJ/mol) compared to oleic acid derivatives reduces hydroperoxide decay rates, delaying secondary oxidation product formation (e.g., aldehydes) .
Q. What strategies resolve contradictions in reported degradation kinetics of Oleyl methanesulphonate under varying pH conditions?
- Methodological Answer : Replicate studies under standardized buffers (pH 3–10) and track degradation via GC/MS. For conflicting Arrhenius plots, validate temperature control (±0.5°C) and use deuterated solvents in NMR to confirm hydrolysis intermediates. Statistical tools like Grubbs’ test identify outliers, while principal component analysis (PCA) clusters data variability .
Q. How can researchers design mutagenesis experiments using Oleyl methanesulphonate in model organisms, and what metrics ensure reproducibility?
- Methodological Answer : Dose-response curves in C. elegans or Drosophila establish LC₅₀ values (e.g., 0.5–2 mM). Mutagenicity is quantified via phenotypic screening (e.g., vulval development defects) and whole-genome sequencing to identify alkylation hotspots (e.g., guanine N7 positions). Include negative controls (untreated cohorts) and validate via Chi-square tests for mutation rate significance (p<0.05) .
Q. What advanced impurity profiling techniques detect trace genotoxic impurities in Oleyl methanesulphonate batches?
- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for parts-per-billion (ppb) detection of methanesulfonic acid derivatives. Validate methods per ICH Q3A guidelines, using deuterated internal standards (e.g., d₃-EMS) to correct matrix effects. Limit of quantification (LOQ) should be ≤10 ppm .
Data Presentation and Reproducibility
- Raw Data Management : Append large datasets (e.g., GC/MS chromatograms, kinetic profiles) to maintain manuscript clarity. Processed data (e.g., rate constants, ANOVA tables) should be in the main text with error margins (±SD) .
- Citation Standards : Use ACS style for references, ensuring traceability to primary sources (e.g., journal articles over vendor SDS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
